molecular formula C13H14FN3O B2877842 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one CAS No. 1707580-74-2

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Cat. No. B2877842
CAS RN: 1707580-74-2
M. Wt: 247.273
InChI Key: IGAKKLUBDXRWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, also known as F-SPA or Fluorescent SpiroPyran Amide, is a novel fluorescent probe that has gained significant attention in the scientific community due to its unique properties. This compound has the ability to undergo reversible photochromism, meaning it can change its color and fluorescence intensity upon exposure to light. This property makes it an attractive candidate for various applications in the field of scientific research.

Scientific Research Applications

Antipsychotic Agents

Compounds related to 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one have shown potential as antipsychotic agents. These compounds, including variations like 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one, demonstrated antipsychotic profiles in biochemical and behavioral pharmacological test models, suggesting their use in treating psychiatric disorders. Their efficacy was assessed through various behavioral tests, including suppression of high baseline medial forebrain bundle self-stimulation in rats, indicating a reduced propensity for neurological side effects (Wise et al., 1985).

Dopamine D2-Receptor Antagonist

Another derivative, AMI-193, which includes the 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one structure, was developed as a 5-HT2A-selective antagonist with activity suitable for behavioral studies. However, it also acts as a potent dopamine D2-receptor antagonist, influencing its behavioral pharmacology. This compound's effects on operant behavior were characterized in squirrel monkeys, revealing significant interactions with dopamine indirect agonists (Czoty & Howell, 2000).

ORL1 (Orphanin FQ/Nociceptin) Receptor Agonists

Research has also led to the development of high-affinity, non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor. A study discovered compounds like 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one as high-affinity ligands for the human ORL1 receptor. These compounds exhibit moderate to good selectivity against opioid receptors and act as full agonists in biochemical assays, highlighting their potential in ORL1 receptor-targeted therapies (Röver et al., 2000).

NK2 Receptor Antagonists

Furthermore, a series of spiropiperidines, including derivatives of 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, were synthesized as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds showed equivalent NK2 receptor binding affinity and demonstrated potent antagonist activity in guinea pig trachea, suggesting their use in treating conditions like bronchoconstriction (Smith et al., 1995).

properties

IUPAC Name

2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-10-3-1-9(2-4-10)11-16-12(18)13(17-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAKKLUBDXRWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

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